3-(Propan-2-yloxy)cyclobutane-1-carboxylic acid
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Overview
Description
3-(Propan-2-yloxy)cyclobutane-1-carboxylic acid is a unique chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . This compound is known for its versatility and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yloxy)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane-1-carboxylic acid with isopropanol under acidic conditions. The reaction is carried out at room temperature and requires a catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yloxy)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
3-(Propan-2-yloxy)cyclobutane-1-carboxylic acid is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yloxy)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, depending on its functional groups and the nature of the target molecules. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-(Propan-2-yl)cyclobutane-1-carboxylic acid: Similar in structure but lacks the oxy group.
Cyclobutane-1-carboxylic acid: The parent compound without any substituents.
Isopropyl cyclobutane carboxylate: Another ester derivative with different substituents.
Uniqueness
3-(Propan-2-yloxy)cyclobutane-1-carboxylic acid is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-propan-2-yloxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-5(2)11-7-3-6(4-7)8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
ZMZKUKVWUBOIQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CC(C1)C(=O)O |
Origin of Product |
United States |
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